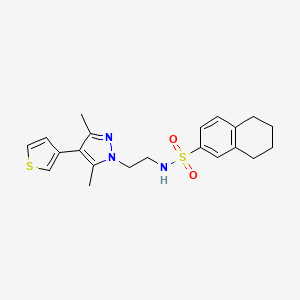

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl and thiophen-3-yl groups, linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety. The tetrahydronaphthalene system provides partial saturation, likely improving solubility compared to fully aromatic naphthalene derivatives. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2/c1-15-21(19-9-12-27-14-19)16(2)24(23-15)11-10-22-28(25,26)20-8-7-17-5-3-4-6-18(17)13-20/h7-9,12-14,22H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSBNKMGQLEJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

- A pyrazole ring substituted with a thiophene group .

- A tetrahydronaphthalene moiety linked to a sulfonamide functional group.

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:

- Enzymes : The compound may inhibit or activate enzymes involved in critical biochemical pathways.

- Receptors : It can bind to receptors that mediate physiological responses, impacting processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces cytokine levels | , |

| Antimicrobial | Effective against various pathogens | , |

Case Study: Anticancer Efficacy

A study published in 2022 evaluated the anticancer effects of the compound on several human cancer cell lines (e.g., H460, A549). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Case Study: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of the compound. In vivo experiments demonstrated that administration significantly reduced paw edema in animal models of inflammation. This effect was correlated with decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Features

Substituent Effects on Physicochemical Properties

- Fluorophenyl vs. Tetrahydronaphthalene : The fluorophenyl group in the analogue from increases lipophilicity (logP ~3.5 estimated) compared to the partially saturated tetrahydronaphthalene (logP ~2.8), impacting membrane permeability and metabolic stability .

- Pyrazole vs. Triazole : The pyrazole in the target compound lacks the additional nitrogen present in triazole derivatives (e.g., 6a), reducing hydrogen-bond acceptor capacity but improving metabolic resistance to oxidative degradation .

- Thiophen-3-yl Positioning : The thiophen-3-yl group in the target compound and ’s analogue may enhance π-π stacking with aromatic residues in enzyme active sites compared to thiophen-2-yl isomers (e.g., ’s impurities) .

Q & A

Q. What are the standard synthetic protocols for preparing pyrazole-sulfonamide derivatives like this compound, and how can reaction conditions be optimized?

The synthesis typically involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with sulfonamide precursors in ethanol, followed by recrystallization from DMF–EtOH mixtures . Optimization may include adjusting reflux duration (2–4 hours), solvent polarity (e.g., ethanol vs. DMF), or stoichiometric ratios to improve yields. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), while ¹H NMR confirms proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm and tetrahydronaphthalene signals at δ 1.5–2.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzymatic inhibition studies (e.g., EGFR kinase assays) are standard. Dose-response curves (0.1–100 μM) and IC₅₀ calculations provide activity metrics. Positive controls (e.g., gefitinib for EGFR) validate experimental setups .

Q. What are common pitfalls in synthesizing thiophene-containing pyrazole derivatives, and how can they be mitigated?

Thiophene oxidation or side reactions during reflux can reduce yields. Using inert atmospheres (N₂/Ar) and anhydrous solvents minimizes degradation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in EGFR’s ATP-binding pocket. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions. MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What methodologies address solubility challenges in pharmacological testing of this hydrophobic compound?

Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes, PLGA nanoparticles) enhance aqueous solubility. LogP values (calculated via ChemDraw) guide solvent selection, while dynamic light scattering (DLS) monitors nanoparticle stability .

Q. How can structure-activity relationship (SAR) studies improve potency against resistant targets?

Systematic substitution at the pyrazole’s 3,5-dimethyl or thiophene positions (e.g., halogenation, methyl groups) modifies steric/electronic profiles. IC₅₀ comparisons across derivatives identify critical moieties. For example, electron-withdrawing groups on thiophene may enhance EGFR affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Replicating assays under standardized conditions (e.g., cell line provenance, serum-free media) reduces variability. Meta-analyses of IC₅₀ datasets (using tools like PRISM) identify outliers. Orthogonal assays (e.g., Western blotting for EGFR phosphorylation) confirm mechanisms .

Q. How can scaling-up synthesis maintain yield and purity for preclinical studies?

Transitioning from batch to flow chemistry improves heat/mass transfer during reflux. Process analytical technology (PAT), like in-line FTIR, monitors intermediate formation. Recrystallization with gradient cooling (1°C/min) enhances crystal purity .

Q. What theoretical frameworks underpin mechanistic studies of this compound’s activity?

Ligand-based drug design (LBDD) principles rationalize target engagement, while QSAR models correlate structural descriptors (e.g., polar surface area) with bioavailability. Systems biology approaches map off-target effects via protein interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.